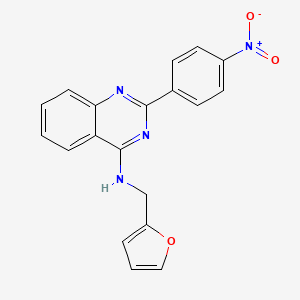

![molecular formula C19H20N4OS B5547201 N-[(3S*,4R*)-4-(4-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5547201.png)

N-[(3S*,4R*)-4-(4-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves several steps, including cyclization, condensation, and substitution reactions. Wagner et al. (1993) detailed the synthesis process involving hydrolysis, cyclization with acetanhydride, and reactions with pyrrolidine to yield the desired bisamide compounds, showcasing the complex synthetic routes needed to produce such molecules (Wagner, Vieweg, & Leistner, 1993). Similarly, Elmuradov et al. (2011) described the condensation of dimethyl- and various methylene-substituted thieno[2,3-d]pyrimidin-4-ones with aromatic aldehydes, highlighting the versatility in modifying the thieno[2,3-d]pyrimidine core (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by their unique fused ring system, which significantly influences their chemical behavior and biological activity. Subasri et al. (2016) examined the crystal structures of related compounds, demonstrating the folded conformation around the methylene C atom of the thioacetamide bridge, which is stabilized by intramolecular hydrogen bonding (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidine compounds undergo various chemical reactions, including cyclization, nucleophilic substitution, and condensation, which allow for the introduction of diverse functional groups. These reactions are pivotal for the synthesis of compounds with potential biological activities. For instance, Lei et al. (2017) developed a rapid and green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, indicating the scope for generating a wide range of derivatives through strategic synthetic approaches (Lei, Wang, Xiong, & Lan, 2017).

Applications De Recherche Scientifique

Synthesis and Characterization

The research in the field of thieno[2,3-d]pyrimidine derivatives involves the synthesis and characterization of new compounds derived from thieno[d]pyrimidines. For instance, El Azab and Elkanzi (2014) discussed the synthesis of various thieno[d]pyrimidine derivatives, highlighting the process of obtaining compounds with potential for further biological application. This work emphasizes the chemical versatility and adaptability of thieno[d]pyrimidine structures for different synthesis pathways (El Azab & Elkanzi, 2014).

Biological and Antitumor Activity

Research on thieno[2,3-d]pyrimidine derivatives also explores their biological and antitumor activities. Gangjee et al. (2000) designed and synthesized a novel compound as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, showing significant antitumor activity. This indicates the potential of thieno[2,3-d]pyrimidine derivatives in cancer treatment (Gangjee et al., 2000). Additionally, Hafez and El-Gazzar (2017) synthesized new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, with several compounds displaying potent anticancer activity, comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

The antimicrobial properties of thieno[2,3-d]pyrimidine derivatives have been investigated as well. Kerru et al. (2019) prepared a new series of thienopyrimidine linked rhodanine derivatives, which demonstrated significant antibacterial potency against various strains, indicating the utility of these compounds in developing new antimicrobial agents (Kerru et al., 2019).

Propriétés

IUPAC Name |

N-[(3S,4R)-4-(4-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS/c1-12-3-5-14(6-4-12)16-9-23(10-17(16)22-13(2)24)18-15-7-8-25-19(15)21-11-20-18/h3-8,11,16-17H,9-10H2,1-2H3,(H,22,24)/t16-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDVEVWSVTZULK-DLBZAZTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CC2NC(=O)C)C3=C4C=CSC4=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C)C3=C4C=CSC4=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S*,4R*)-4-(4-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)

![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)

![N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5547152.png)

![3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5547153.png)

![(4aS*,7aR*)-1-benzoyl-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547161.png)

![3-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5547164.png)

![3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5547172.png)

![N-cyclohexyl-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B5547211.png)